molecular formula C18H23FN4O5 B1671371 Eperezolid CAS No. 165800-04-4

Eperezolid

货号: B1671371
CAS 编号: 165800-04-4
分子量: 394.4 g/mol
InChI 键: SIMWTRCFFSTNMG-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

依培唑利可以从易得的(S)-甘油醛缩酮合成。 关键步骤包括在硼氢化钠和分子筛的存在下,芳胺与(S)-甘油醛缩酮的还原胺化,然后进行水解 . 该方法提供了一种方便的途径,以高产率和高纯度生产依培唑利。

工业生产方法

依培唑利的工业生产涉及类似的合成路线,但规模更大。 该工艺针对效率和成本效益进行了优化,确保该化合物可以以足够的数量生产以满足临床需求 .

化学反应分析

反应类型

依培唑利会发生各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和芳基卤化物。 反应条件根据所需产物而异,但通常涉及受控温度和特定催化剂 .

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的各种依培唑利类似物,它们可以表现出不同的生物活性 .

相似化合物的比较

生物活性

Eperezolid, an oxazolidinone antibiotic, was developed as a potential treatment for infections caused by gram-positive bacteria, particularly those resistant to other antibiotics. As a member of the oxazolidinone class, it shares similarities with linezolid but has distinct biological activities and efficacy profiles.

This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, effectively blocking the initiation of translation. This mechanism is crucial for its antibacterial activity against a range of gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.

In Vitro Efficacy

In laboratory studies, this compound has demonstrated significant antibacterial activity:

  • Inhibition Concentrations : The 50% inhibitory concentration (IC50) for this compound in inhibiting cell-free transcription-translation in Escherichia coli was found to be approximately 2.5 µM. In contrast, linezolid showed an IC50 of 1.8 µM, indicating that this compound is slightly less potent but still effective .
  • Bacteriostatic Effects : Both this compound and linezolid exhibit bacteriostatic properties, with time-kill studies showing a post-antibiotic effect of around 0.8 hours for both compounds .

Comparative Activity Against Pathogens

This compound's effectiveness has been compared with that of linezolid in various studies:

Pathogen MIC (µg/ml) Activity
Enterococcus faecalis2Effective in vitro and in vivo
Enterococcus faecium2Effective but less than linezolid
MRSA4Comparable activity to linezolid

In animal models, this compound showed varying efficacy depending on the dosing regimen and the specific strain of bacteria involved. For example, in a rat model of intra-abdominal abscesses, this compound was ineffective at lower doses but showed some activity at higher doses against E. faecium .

Clinical Efficacy

A study comparing linezolid and vancomycin for nosocomial pneumonia revealed that while both drugs had similar clinical cure rates (around 66% for linezolid), this compound's clinical application remains limited due to its pharmacokinetic profile compared to linezolid .

Side Effects and Safety Profile

This compound has been associated with certain side effects similar to other oxazolidinones:

  • Thrombocytopenia : A notable side effect observed with long-term use, although it appears to be reversible upon discontinuation .
  • Mitochondrial Effects : Research indicated that this compound can inhibit mitochondrial protein synthesis, leading to increased doubling times in treated cells without causing cell death .

Summary of Key Studies

  • In Vitro Studies : this compound was shown to inhibit protein synthesis effectively in mammalian cells, with no growth inhibition observed in rho zero cells lacking mitochondrial DNA, indicating specificity towards mitochondrial function .
  • Animal Models : In models of lethal infection and soft tissue infections, this compound demonstrated comparable efficacy to vancomycin against resistant strains but required higher dosing regimens for similar effects .
  • Analogs Development : Recent studies on this compound analogs have shown promising antibacterial activities against resistant gram-positive bacteria, suggesting potential for developing more effective derivatives .

属性

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWTRCFFSTNMG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168028
Record name Eperezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165800-04-4
Record name Eperezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165800-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eperezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eperezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPEREZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C460ZSU1OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eperezolid
Reactant of Route 2
Reactant of Route 2
Eperezolid
Reactant of Route 3
Reactant of Route 3
Eperezolid
Reactant of Route 4
Reactant of Route 4
Eperezolid
Reactant of Route 5
Eperezolid
Reactant of Route 6
Reactant of Route 6
Eperezolid
Customer
Q & A

A: Eperezolid is a protein synthesis inhibitor that acts on the initiation phase of bacterial translation. [, ] It binds to the 50S ribosomal subunit near its interface with the 30S subunit, preventing the formation of the 70S initiation complex. [, , ] This complex is crucial for the initiation of protein synthesis, and its disruption leads to the inhibition of bacterial growth.

A: No, this compound does not inhibit the elongation or termination reactions of bacterial translation. [] Its primary effect is on the initiation complex formation.

A: The inhibition of protein synthesis by this compound ultimately leads to bacteriostatic activity against susceptible bacteria. [, ] While generally considered bacteriostatic, this compound has shown some bactericidal activity against specific organisms in experimental settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。